1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the acylation of piperazine with 3-fluorobenzoyl chloride, followed by the coupling of the resulting intermediate with piperidine
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Benzoylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one: Similar structure but lacks the fluorine atom.
1-[4-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-2-18(25)22-8-6-15(7-9-22)19(26)23-10-12-24(13-11-23)20(27)16-4-3-5-17(21)14-16/h2-5,14-15H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUIGFYJTXWTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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